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molecular formula C13H8F3N3O3 B1240671 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 164329-75-3

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B1240671
M. Wt: 311.22 g/mol
InChI Key: NTCADLKILDTTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05741785

Procedure details

A suspension of 2-ethoxycarbonyl-1-methyl-7-trifluoromethylimidazo [1,2-a]quinoxalin-4(5H)-one (960 mg, 2.8 mmol) in 2M potassium hydroxide (30 ml) was stirred at 80° C. for 4 h. The reaction mixture was added water (25 ml) and pH adjusted to pH 7 with 1N hydrochloride acid. The precipitate was filtered off and washed with water. Recrystallization from glacial acetic acid afforded 650 mg (74%) of the title compound as the acetate. M.p. >250° C.
Name
2-ethoxycarbonyl-1-methyl-7-trifluoromethylimidazo [1,2-a]quinoxalin-4(5H)-one
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]2[C:17](=[O:18])[NH:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:19]([F:22])([F:21])[F:20])[CH:14]=3)[N:9]2[C:23]=1[CH3:24])=[O:5])C.O.Cl>[OH-].[K+]>[C:4]([C:6]1[N:7]=[C:8]2[C:17](=[O:18])[NH:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:19]([F:20])([F:21])[F:22])[CH:14]=3)[N:9]2[C:23]=1[CH3:24])([OH:5])=[O:3] |f:3.4|

Inputs

Step One
Name
2-ethoxycarbonyl-1-methyl-7-trifluoromethylimidazo [1,2-a]quinoxalin-4(5H)-one
Quantity
960 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C3=CC=C(C=C3NC2=O)C(F)(F)F)C1C
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from glacial acetic acid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(O)C=1N=C2N(C3=CC=C(C=C3NC2=O)C(F)(F)F)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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